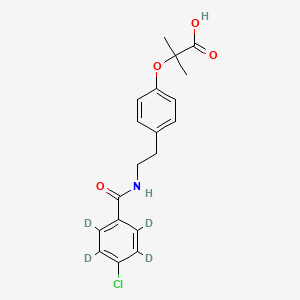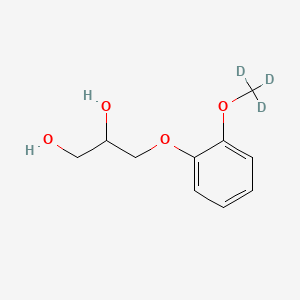
2-(3-Ethylpentan-3-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethylpentan-3-yl)pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpentan-3-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction between 3-ethyl-3-pentanone and ethylenediamine under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic cyclization processes. Transition metal catalysts, such as palladium or nickel, can be employed to facilitate the cyclization reaction, improving yield and reducing reaction time. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethylpentan-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated pyrazines or other substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-(3-Ethylpentan-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
Mécanisme D'action
The mechanism of action of 2-(3-Ethylpentan-3-yl)pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
2,3-Diethyl-5-methylpyrazine: Exhibits similar biological activities and is used in agricultural applications.
Pyrazinamide: An antituberculosis agent with a different substitution pattern on the pyrazine ring.
Uniqueness
2-(3-Ethylpentan-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and a pentanyl group on the pyrazine ring differentiates it from other pyrazine derivatives, potentially leading to unique applications and activities.
Propriétés
Numéro CAS |
106073-56-7 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.279 |
Nom IUPAC |
2-(3-ethylpentan-3-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-11(5-2,6-3)10-9-12-7-8-13-10/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GHSZLGMVMIEXGW-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


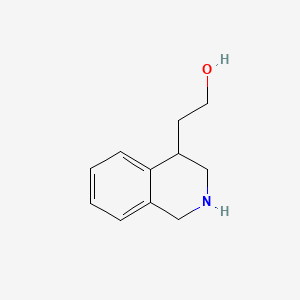
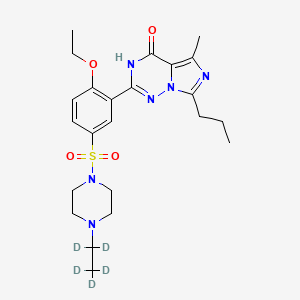
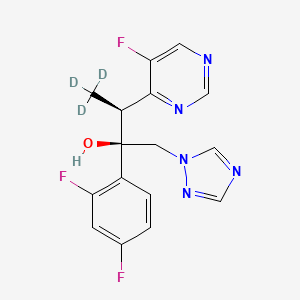
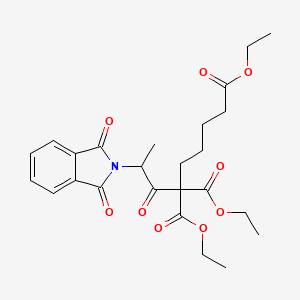

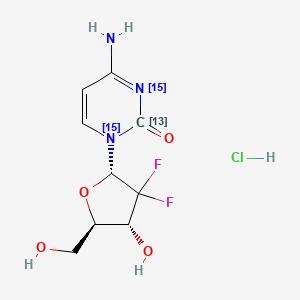
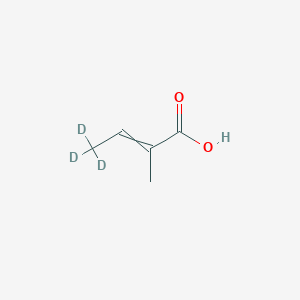

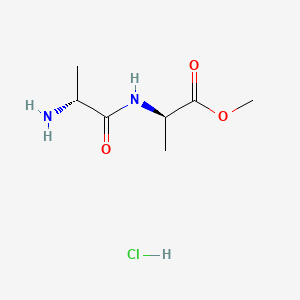
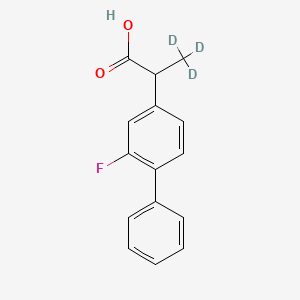
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
